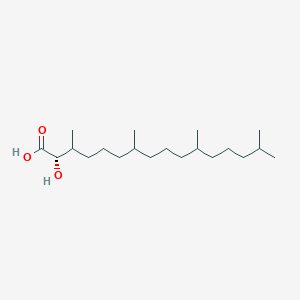
(2S)-2-hydroxyphytanic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-hydroxyphytanic acid is a 20-carbon, methyl-branched hydroxy fatty acid and intermediate in phytanic acid degradation; accumulates in patients with peroxisimal disorders. It is a (2S)-2-hydroxy monocarboxylic acid, a long-chain fatty acid, an isoprenoid and a 2-hydroxy fatty acid. It derives from a hexadecanoic acid and a hexadecanoate. It is a conjugate acid of a (2S)-2-hydroxyphytanate.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
(2S)-2-hydroxyphytanic acid is characterized by its molecular formula C20H40O3 and a molecular weight of approximately 328.5 g/mol. It is an intermediate in the degradation of phytanic acid and is primarily studied in the context of peroxisomal disorders, particularly Refsum's disease.
Metabolic Pathways
-
Role in Phytanic Acid Metabolism
- This compound is produced during the alpha-oxidation of phytanic acid, which occurs in peroxisomes. This metabolic pathway is crucial for the breakdown of branched-chain fatty acids .
- Studies indicate that patients with Refsum's disease exhibit impaired conversion of phytanic acid to this compound, leading to its accumulation .
-
Oxidative Reactions
- Research has demonstrated that this compound can be oxidized to produce 2-oxophytanic acid and pristanic acid, which are further involved in lipid metabolism .
- Enzymatic studies show that the oxidation process requires specific cofactors such as NAD+, NADP+, and coenzyme A, which facilitate the conversion of this compound into other metabolites .
Clinical Significance
- Biomarker for Peroxisomal Disorders
-
Potential Therapeutic Applications
- There is ongoing research into the potential use of this compound and its derivatives in therapeutic contexts, particularly concerning neurodegenerative diseases where lipid metabolism plays a critical role .
- The compound's interaction with cellular pathways suggests it may have implications in modulating inflammatory responses or cellular stress mechanisms.
Case Studies and Research Findings
Eigenschaften
Molekularformel |
C20H40O3 |
|---|---|
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-3,7,11,15-tetramethylhexadecanoic acid |
InChI |
InChI=1S/C20H40O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19,21H,6-14H2,1-5H3,(H,22,23)/t16?,17?,18?,19-/m0/s1 |
InChI-Schlüssel |
CGKMKXBKVBXUGK-LFVBFMBRSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)O)O |
Isomerische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)[C@@H](C(=O)O)O |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















